gentamicin C2a
gentamicin C2a
Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a.
Brand Name:
Vulcanchem
CAS No.:
59751-72-3
VCID:
VC20765522
InChI:
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
SMILES:
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Molecular Formula:
C20H41N5O7
Molecular Weight:
463.6 g/mol
gentamicin C2a
CAS No.: 59751-72-3
Cat. No.: VC20765522
Molecular Formula: C20H41N5O7
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a. |
|---|---|
| CAS No. | 59751-72-3 |
| Molecular Formula | C20H41N5O7 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
| Standard InChI Key | XUFIWSHGXVLULG-BSBKYKEKSA-N |
| Isomeric SMILES | C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
| SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
| Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
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